![molecular formula C12H27NO4Si B12607031 N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine CAS No. 918314-10-0](/img/structure/B12607031.png)
N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine is an organic compound that features both an epoxide and a triethoxysilyl group. This compound is notable for its potential applications in various fields, including materials science, chemistry, and biology. The presence of the epoxide ring and the triethoxysilyl group makes it a versatile molecule for various chemical reactions and modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine typically involves the reaction of an epoxide-containing compound with a triethoxysilylpropylamine. One common method is the reaction of (2S)-glycidyl methacrylate with 3-(triethoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The purification of the product typically involves distillation or chromatography to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the epoxide carbon, leading to ring opening and formation of new products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under mild conditions to achieve ring opening.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the compound.
Amino alcohols or thiol alcohols: Products of nucleophilic substitution reactions.
科学研究应用
N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functionalized silanes and siloxanes. It is also employed in the modification of surfaces to introduce reactive sites for further chemical reactions.
Biology: Utilized in the immobilization of biomolecules on surfaces, aiding in the development of biosensors and diagnostic devices.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Applied in the production of advanced materials, such as coatings, adhesives, and sealants, where its reactive groups enhance the material properties.
作用机制
The mechanism of action of N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine involves the reactivity of its epoxide and triethoxysilyl groups. The epoxide ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The triethoxysilyl group can hydrolyze in the presence of moisture, forming silanols that can further condense to form siloxane bonds. These reactions enable the compound to form stable linkages with a variety of substrates, making it useful in surface modification and material synthesis.
相似化合物的比较
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but lacks the epoxide group, making it less reactive in certain applications.
N-Methyl-3-(triethoxysilyl)propan-1-amine:
N,N-Dimethyl-3-(trimethoxysilyl)propylamine: Features trimethoxysilyl groups instead of triethoxysilyl, affecting its solubility and reactivity.
Uniqueness
N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine is unique due to the presence of both an epoxide and a triethoxysilyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile molecule for various applications in research and industry.
属性
CAS 编号 |
918314-10-0 |
|---|---|
分子式 |
C12H27NO4Si |
分子量 |
277.43 g/mol |
IUPAC 名称 |
N-[[(2S)-oxiran-2-yl]methyl]-3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C12H27NO4Si/c1-4-15-18(16-5-2,17-6-3)9-7-8-13-10-12-11-14-12/h12-13H,4-11H2,1-3H3/t12-/m0/s1 |
InChI 键 |
SUZRURIKISLMMG-LBPRGKRZSA-N |
手性 SMILES |
CCO[Si](CCCNC[C@H]1CO1)(OCC)OCC |
规范 SMILES |
CCO[Si](CCCNCC1CO1)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


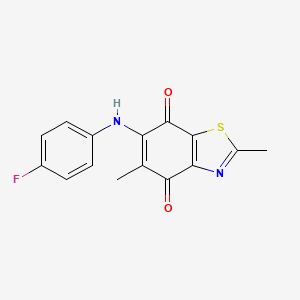
![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
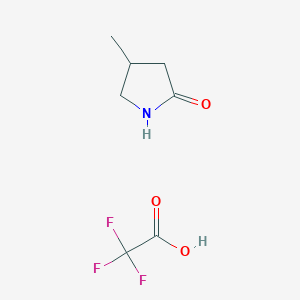
![Propanoic acid, 3-[(diphenylmethyl)amino]-2,2-difluoro-, ethyl ester](/img/structure/B12606956.png)
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)
![1-[4-(3-Azidopropoxy)-5-methoxy-2-nitrophenyl]ethan-1-one](/img/structure/B12606973.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-](/img/structure/B12606981.png)
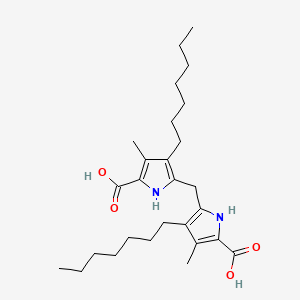
![1-[4-Methoxy-3-(phenylselanyl)phenyl]ethan-1-one](/img/structure/B12606992.png)
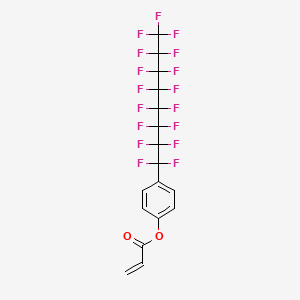
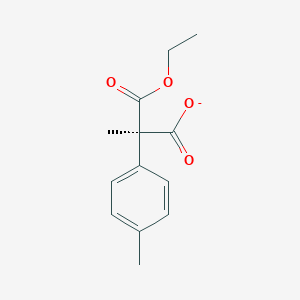
![({4-[Ethyl(5-hydroxypentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B12607025.png)
